Genotype-Dependent Mortality Reduction in Heart Failure: ADRB1 Arg389Arg vs. Gly Carriers
Bucindolol demonstrates genotype-dependent efficacy in HFrEF, with a 60% reduction in all-cause mortality (HR 0.40, p=0.002) at high doses in ADRB1 Arg389Arg homozygotes compared to no/low-dose bucindolol, whereas no significant benefit is observed in 389Gly carriers [1]. This pharmacogenomic interaction is not observed with other beta-blockers such as metoprolol or carvedilol in the HF-ACTION trial database [2].
| Evidence Dimension | All-cause mortality reduction in HFrEF |
|---|---|
| Target Compound Data | HR 0.40 (95% CI not fully reported; p=0.002) for high-dose bucindolol in Arg389Arg homozygotes |
| Comparator Or Baseline | No/low-dose bucindolol as reference (HR 1.0); comparator beta-blockers (metoprolol, carvedilol, bisoprolol) in HF-ACTION showed no genotype-dependent interaction (p>0.2 for Arg389Arg vs. Gly carriers) |
| Quantified Difference | 60% mortality reduction with high-dose bucindolol in Arg389Arg genotype; 46% differential treatment effect vs. Gly carriers (HR 0.54, p=0.018) |
| Conditions | BEST trial (N=1,040 genotyped); retrospective analysis of HFrEF patients; ADRB1 Arg389Gly genotyping |
Why This Matters
Enables precision research in genotype-stratified heart failure models where bucindolol's unique pharmacogenomic response can be leveraged, whereas other beta-blockers cannot replicate this genotype-specific efficacy profile.
- [1] Fiuzat M, et al. Dose Response of β-Blockers in Adrenergic Receptor Polymorphism Genotypes. Circ Genom Precis Med. 2018;11(8):e002210. View Source
- [2] Liggett SB, et al. A polymorphism within a conserved beta(1)-adrenergic receptor motif alters cardiac function and beta-blocker response in human heart failure. Proc Natl Acad Sci U S A. 2006;103(30):11288-93. View Source
